molecular formula C11H7ClFN B7994353 2-(3-Chloro-4-fluorophenyl)pyridine

2-(3-Chloro-4-fluorophenyl)pyridine

Cat. No.: B7994353
M. Wt: 207.63 g/mol
InChI Key: CCHOLMPPGIZMDB-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-fluorophenyl)pyridine is a heterocyclic aromatic compound that contains both a pyridine ring and a substituted phenyl ring. The presence of chlorine and fluorine atoms on the phenyl ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-fluorophenyl)pyridine typically involves the reaction of 3-chloro-4-fluoroaniline with pyridine derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated pyridine .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-fluorophenyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(3-Chloro-4-fluorophenyl)pyridine has a wide range of applications in scientific research, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloro-4-fluorophenyl)benzene
  • 2-(3-Chloro-4-fluorophenyl)thiophene
  • 2-(3-Chloro-4-fluorophenyl)imidazole

Uniqueness

2-(3-Chloro-4-fluorophenyl)pyridine is unique due to its specific substitution pattern on the phenyl ring and the presence of the pyridine ring. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

IUPAC Name

2-(3-chloro-4-fluorophenyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClFN/c12-9-7-8(4-5-10(9)13)11-3-1-2-6-14-11/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHOLMPPGIZMDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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